1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their biological potential . Commonly used synthetic strategies for constructing the core scaffold have been discussed . One approach involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Chemical Reactions Analysis
The chemical reactions involving THIQ analogs are complex and involve multiple steps . For instance, one approach involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Scientific Research Applications
Synthesis of Lamellarin Alkaloids
- Lamellarin Synthesis: "1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles" are employed as starting materials in a one-pot synthesis method to create 5,6-dihydropyrrolo[2,1-a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, leading to the synthesis of lamellarin G trimethyl ether and lamellarin U. This approach offers a novel pathway for introducing acid-sensitive protecting groups, bypassing the limitations of traditional synthesis methods like the Bischler-Napieralski reaction (Liermann & Opatz, 2008).
Development of Heterocyclic Compounds
- Heterocyclic Compound Synthesis: The reactivity of tetrahydroisoquinoline derivatives toward various reagents has been explored, demonstrating their utility in synthesizing a wide range of heterocyclic compounds, including pyrimido[4,5-b]quinolines with potential antimicrobial activity (Elkholy & Morsy, 2006).
Chemical Scaffolds for Drug Development
- Drug Development Scaffolds: New substituted cinnoline and benzo[h]cinnoline derivatives have been synthesized from tetrahydroisoquinoline compounds, showcasing their value as chemical scaffolds in drug development (Gomaa, 2003).
Synthesis of Fused Heterocyclic Compounds
- Fused Heterocycles: Tetrahydroisoquinoline derivatives have been used to synthesize a variety of fused heterocyclic compounds, illustrating their versatility in organic chemistry and potential applications in pharmaceutical research (El-Dean, Radwan, & Zaki, 2010).
Enantioselective Alkaloid Synthesis
- Alkaloid Synthesis: Controlled deprotonation of "6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile" in the α-position has facilitated the enantioselective synthesis of various alkaloids, including laudanidine, armepavine, and laudanosine, through Noyori's asymmetric transfer hydrogenation. This research highlights the compound's utility in the precise and enantioselective synthesis of complex natural products (Blank & Opatz, 2011).
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, interact with their targets to exert diverse biological activities . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations are likely to be complex and varied, reflecting the broad range of biological activities associated with these compounds.
Result of Action
Given that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, exert diverse biological activities , it is likely that the effects of this compound’s action would be multifaceted and potentially beneficial in the context of various infective pathogens and neurodegenerative disorders.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-3,12H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOYRALKUWAOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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